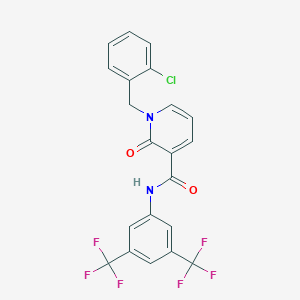

![molecular formula C20H18ClN3O4S B2875239 4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 922929-47-3](/img/structure/B2875239.png)

4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound’s structure is likely to be largely planar due to the presence of the aromatic rings. The dihydrobenzodioxin ring and the oxadiazole ring could potentially participate in pi stacking interactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating dihydrobenzodioxin group. The oxadiazole ring might also participate in nucleophilic or electrophilic substitution reactions .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, while the oxadiazole ring could contribute to its stability .Scientific Research Applications

Pharmacological Research

This compound exhibits a structure that is indicative of potential pharmacological properties. Chalcones, which share a similar structural motif, are known for their anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer activities . The presence of the 1,3,4-oxadiazol moiety could enhance these properties, making it a candidate for drug development, particularly as a selective and reversible inhibitor of human monoamine oxidase B, which has implications in treating neurological disorders .

Material Science

In the realm of material science, the compound’s molecular structure suggests it could be useful in the development of organic nonlinear optical (NLO) materials . Chalcones with similar frameworks have demonstrated efficient second-harmonic generation (SHG) conversion efficiency, which is crucial for applications in photonics and telecommunications .

Magnetic Property Analysis

The compound’s potential to form π-stacked structures could be explored for its magnetic properties. Analogous compounds have been studied for their antiferromagnetic interactions within one-dimensional π stacks, which are significant for understanding magnetic material behavior and could lead to the development of new magnetic sensors or data storage materials .

Food Preservation

Due to the radical quenching capabilities of phenolic groups present in related chalcone structures, this compound could be investigated for its use in food preservation . Its potential antioxidant properties might help in prolonging the shelf life of food products by preventing oxidative spoilage .

Cancer Research

The compound’s structural similarity to chalcones, which have shown anticancer activities , suggests it could be used in cancer research. It might act on specific cellular pathways involved in cancer cell proliferation and could be a lead compound for the development of new anticancer drugs .

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure, featuring a 1,3,4-oxadiazol ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, could be utilized to create novel compounds with diverse biological or chemical activities .

properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S/c21-14-4-6-15(7-5-14)29-11-1-2-18(25)22-20-24-23-19(28-20)13-3-8-16-17(12-13)27-10-9-26-16/h3-8,12H,1-2,9-11H2,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLXACLMAZRTLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCSC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)

![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2875168.png)

![N1-(2-chlorobenzyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875169.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-bis(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2875171.png)

![tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2875175.png)

![N-(4-hydroxyphenyl)-2-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2875176.png)

![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)